4-(1,3-Dithiolan-2-yl)benzoic acid
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Overview
Description
It has shown potent activity in vitro and in vivo, particularly in targeting vascular endothelial growth factor receptors, platelet-derived growth factor receptors, and KIT receptor tyrosine kinases . This compound is primarily used in the treatment of various cancers, including renal cell carcinoma and gastrointestinal stromal tumors .
Preparation Methods
The synthesis of SU11248 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and typically not disclosed in public literature. the industrial production of SU11248 involves large-scale chemical synthesis, purification, and formulation processes to ensure the compound’s efficacy and safety .
Chemical Reactions Analysis
SU11248 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
SU11248 has a wide range of scientific research applications, including:
Mechanism of Action
SU11248 exerts its effects by inhibiting multiple receptor tyrosine kinases, including vascular endothelial growth factor receptors, platelet-derived growth factor receptors, and KIT receptor tyrosine kinases . This inhibition leads to the suppression of tumor angiogenesis and growth. The molecular targets and pathways involved include the inhibition of phosphorylation of these receptors, leading to reduced signaling through pathways such as the Ras and PI3 kinase pathways .
Comparison with Similar Compounds
SU11248 is unique in its ability to target multiple receptor tyrosine kinases simultaneously. Similar compounds include:
Imatinib: Primarily targets the BCR-ABL tyrosine kinase and is used in the treatment of chronic myeloid leukemia.
Sorafenib: Targets RAF kinases and vascular endothelial growth factor receptors, used in the treatment of renal cell carcinoma and hepatocellular carcinoma.
Pazopanib: Targets vascular endothelial growth factor receptors, platelet-derived growth factor receptors, and KIT, used in the treatment of renal cell carcinoma and soft tissue sarcoma.
SU11248 stands out due to its broad spectrum of activity and its efficacy in treating multiple types of cancer .
Properties
IUPAC Name |
4-(1,3-dithiolan-2-yl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2S2/c11-9(12)7-1-3-8(4-2-7)10-13-5-6-14-10/h1-4,10H,5-6H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFUEXHGSDXLLE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(S1)C2=CC=C(C=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30368781 |
Source
|
Record name | 4-(1,3-dithiolan-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30368781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101033-03-8 |
Source
|
Record name | 4-(1,3-dithiolan-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30368781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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